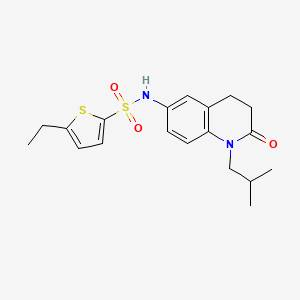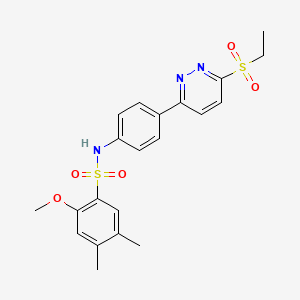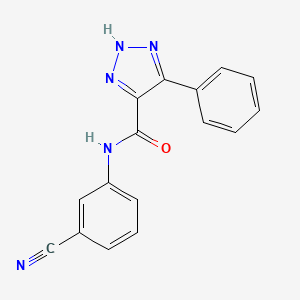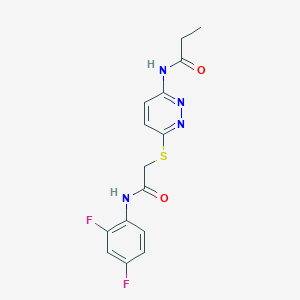![molecular formula C16H21N3O3S B2634733 N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide CAS No. 1197792-26-9](/img/structure/B2634733.png)
N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA belongs to the class of adenosine receptor agonists, which are known to play a crucial role in regulating various physiological processes.
作用機序
CCPA acts as an agonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in the modulation of various physiological processes, including neurotransmitter release, vascular tone, and immune response.
Biochemical and Physiological Effects
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which may contribute to its neuroprotective effects. CCPA has also been shown to induce apoptosis in cancer cells and to inhibit the production of pro-inflammatory cytokines in immune cells.
実験室実験の利点と制限
CCPA has several advantages for lab experiments. It is a highly selective agonist for the adenosine A1 receptor, which allows for the specific modulation of this receptor. CCPA is also relatively stable and can be easily synthesized in large quantities. However, CCPA has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on CCPA. One area of interest is the development of novel derivatives of CCPA with improved pharmacokinetic properties and therapeutic efficacy. Another area of interest is the investigation of the potential use of CCPA in the treatment of other neurological and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of CCPA and its downstream signaling pathways.
Conclusion
CCPA is a promising compound with potential therapeutic applications in the treatment of neurological and inflammatory diseases. Its selective activation of the adenosine A1 receptor and its neuroprotective, anti-inflammatory, and anti-tumor effects make it an attractive candidate for further research. The optimization of its synthesis method and the development of novel derivatives will enable the exploration of its full therapeutic potential.
合成法
The synthesis of CCPA involves the reaction of 5-methanesulfonyl-2-methylphenylisocyanate with 1-cyanocyclopentanamine in the presence of a base. The resulting product is then reacted with chloroacetic acid to form CCPA. The synthesis of CCPA has been optimized to improve the yield and purity of the final product.
科学的研究の応用
CCPA has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of cerebral ischemia, which makes it a promising candidate for the treatment of stroke. CCPA has also been shown to have anti-inflammatory and anti-tumor effects, which suggest its potential use in the treatment of inflammatory and cancerous diseases.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-5-6-13(23(2,21)22)9-14(12)18-10-15(20)19-16(11-17)7-3-4-8-16/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGNJSKSHJHJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)



![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide](/img/structure/B2634659.png)

![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)


![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2634668.png)

